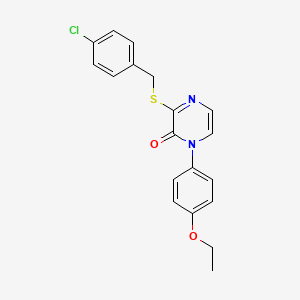

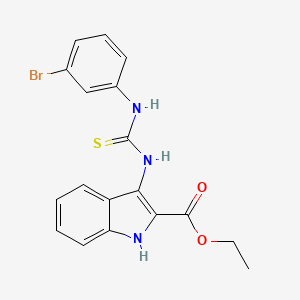

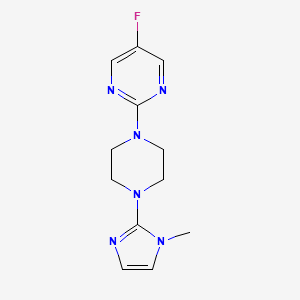

![molecular formula C25H23N5O3 B2397921 3-allyl-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886900-61-4](/img/structure/B2397921.png)

3-allyl-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically involve identifying the compound’s IUPAC name, its molecular formula, and possibly its structure based on the name.

Synthesis Analysis

This would involve detailing the steps, reagents, and conditions used to synthesize the compound.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances, and what products are formed.Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, stability, etc.Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

A series of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, including compounds related to 3-allyl-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, were synthesized and evaluated for their pharmacological properties. These compounds exhibited potent ligand activity for 5-HT(1A) receptors, and some showed anxiolytic-like and antidepressant-like activity in preclinical mouse models, comparable to established drugs like Diazepam and Imipramine (Zagórska et al., 2009).

Biological Evaluation of Fluorinated Derivatives

Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including those structurally related to the specified compound, were evaluated for their binding affinity to serotonin receptors and their phosphodiesterase inhibitor activity. Certain compounds demonstrated potential as antidepressant and anxiolytic agents, with one showing greater potency than Diazepam (Zagórska et al., 2016).

Structure-Activity Relationships and Molecular Studies

A study on novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, including compounds related to the specified molecule, revealed a range of receptor activities. Compounds with a purine-2,4-dione nucleus generally had higher affinity values than their purine-2,4,8-trione counterparts. Some compounds were identified as potent ligands for serotonin and dopamine receptors, and preliminary in vivo studies indicated potential anxiolytic and antidepressant activities (Zagórska et al., 2015).

Adenosine Receptor Antagonists

Research into 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, closely related to the compound , identified potent and selective antagonists of A3 adenosine receptors. These compounds, particularly 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione, showed high affinity in binding assays (Baraldi et al., 2005).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.

Orientations Futures

This would involve hypothesizing potential applications for the compound based on its properties and behavior.

Please note that these are general steps and the specific details would vary depending on the exact nature of the compound. For a comprehensive analysis of a specific compound, I would recommend consulting scientific literature or a chemistry professional.

Propriétés

IUPAC Name |

6-(2-methoxy-5-methylphenyl)-4-methyl-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O3/c1-5-13-28-23(31)21-22(27(3)25(28)32)26-24-29(21)15-19(17-9-7-6-8-10-17)30(24)18-14-16(2)11-12-20(18)33-4/h5-12,14-15H,1,13H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDAKBAAZGYHLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2397839.png)

![1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B2397848.png)

![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2397857.png)

![N-(3,4-Dimethylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2397858.png)